1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione
Description
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is an anthraquinone derivative characterized by a fused anthracene-9,10-dione core substituted with a (Z)-configured 5-oxofuran-2(5H)-ylidene amino group. Anthraquinones are widely studied for their electrochemical properties, photostability, and biological activities, including anticancer and enzyme-inhibitory effects . The Z-configuration of the oxofuran substituent likely influences its electronic properties and intermolecular interactions, as seen in structurally related compounds .
Properties
CAS No. |
105701-43-7 |
|---|---|
Molecular Formula |
C18H9NO4 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-[(5-oxofuran-2-ylidene)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H9NO4/c20-15-9-8-14(23-15)19-13-7-3-6-12-16(13)18(22)11-5-2-1-4-10(11)17(12)21/h1-9H |
InChI Key |
FQTBIHCQRUHCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=C4C=CC(=O)O4 |
Origin of Product |
United States |
Biological Activity
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of anthraquinone derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structural features of this compound suggest possible interactions with biological systems that warrant detailed exploration.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₉N₁O₃
- Molecular Weight : 253.23 g/mol
- IUPAC Name : this compound
The compound features an anthracene core with a furan ring and an amine functional group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of anthraquinone derivatives. For instance:
- Mechanism of Action : Anthraquinones are known to intercalate DNA, leading to inhibition of topoisomerase II, which is crucial for DNA replication and transcription. This mechanism can induce apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant potency compared to control compounds.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 18 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- In vitro Efficacy : Studies showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary research suggests that this compound may have anti-inflammatory effects:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Neuroprotective Effects
Emerging data indicate that anthraquinone derivatives may provide neuroprotection:
- Research Findings : In animal models of neurodegeneration, treatment with this compound resulted in reduced oxidative stress markers and improved cognitive function.
Comparison with Similar Compounds
Anthracene-9,10-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a systematic comparison with key analogues:
Substituent Type and Position
Key Trends :
- Thiol vs. Amino Substituents: Thiol derivatives (e.g., 1-(Dodecylthio)-) show pronounced solvent effects on absorption spectra, while amino-substituted analogues (e.g., ethylamino, butylamino) exhibit stronger bioactivity due to enhanced DNA intercalation or enzyme interactions .
- Substituent Position: Cytotoxicity is higher for 2-position amino derivatives (e.g., compound 5a) compared to 1,4-disubstituted analogues, likely due to steric and electronic effects on DNA binding .
Physicochemical Properties
- Solubility: Aminoalkyl derivatives (e.g., 1,4-bis(ethylamino)-) show improved solubility in polar solvents due to hydrogen bonding, whereas thiol derivatives require organic solvents like methanol .
- Thermal Stability : HENA-integrated polyurethane films exhibit low thermal migration (<2%), indicating high stability for material applications .
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